molecular formula C11H13N5O4 B1666037 Decoyinine CAS No. 2004-04-8

Decoyinine

Cat. No. B1666037
CAS RN: 2004-04-8
M. Wt: 279.25 g/mol
InChI Key: UZSSGAOAYPICBZ-UHFFFAOYSA-N
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Description

Decoyinine, also known as Angustmycin A, is a selective inhibitor of GMP synthetase (GMPS) . It is an analog of adenosine that causes a decrease in intracellular GTP levels by inhibiting GMP synthetase .


Molecular Structure Analysis

The molecular formula of Decoyinine is C11H13N5O4 . The molecular weight is 279.25 .


Chemical Reactions Analysis

Decoyinine is known to cause a decrease in intracellular GTP levels by inhibiting GMP synthetase . It has been observed to exert a stimulatory effect on alpha-amylase synthesis . More detailed information about its chemical reactions is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The molecular weight of Decoyinine is 279.25, and its molecular formula is C11H13N5O4 . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

1. Improving Resistance against the Brown Planthopper in Rice Varieties

  • Summary of Application : Decoyinine (DCY), a microbial metabolite extracted from Streptomyces hygroscopicus, has been used to treat rice seeds, improving their growth and yield. This study further assessed the effects of priming the seeds of different rice varieties with DCY on rice seedling resistance against the Brown Planthopper (BPH), a destructive rice pest in Asia .
  • Methods of Application : The seeds of different rice varieties were primed with DCY. An age-stage, two-sex life table and choice test were applied to investigate the individual fitness, population parameters, and preference behavior of BPHs .
  • Results : Feeding on rice seedlings grown from seeds primed with DCY significantly affected BPHs’ adult longevity, oviposition period, fecundity, as well as the net reproductive rate ( R0 ), intrinsic rate of increase ( rm ), finite rate of increase ( λ ), doubling time ( DT ), and population size in terms of BPH. The honeydew excretions and the weights of BPHs fed on DCY-pretreated rice plants were remarkably lowered .

2. Reducing Fitness Traits and Virus Transmission Ability of the Small Brown Planthopper

  • Summary of Application : This study evaluated the potential efficacy of Decoyinine (DCY), a microbial pesticide, as a seed priming agent in rice against the Small Brown Planthopper’s (SBPH) biology, feeding behavior, and Rice Stripe Virus (RSV) transmission ability .
  • Methods of Application : Rice seeds were primed with DCY. The body weight of females and males and honeydew extraction of RSV-virulent SBPH were measured. The fecundity of RSV-virulent SBPH females was compared with non-virulent SBPH .

3. Induced Resistance in Rice against the Small Brown Planthopper

  • Summary of Application : This study evaluated the induced resistance against the Small Brown Planthopper (SBPH) in rice seedlings by Decoyinine (DCY), a secondary metabolite produced by Streptomyces hygroscopicus .
  • Methods of Application : The effects of DCY on SBPH’s biological and population parameters along with defense-related physiological and biochemical parameters were investigated .
  • Results : The specific results of this study are not detailed in the source, but the study aimed to evaluate the potential of DCY as a microbial pesticide in inducing resistance in rice against SBPH .

4. Induced Resistance in Rice against the Small Brown Planthopper

  • Summary of Application : This study evaluated the induced resistance against the Small Brown Planthopper (SBPH) in rice seedlings by Decoyinine (DCY), a secondary metabolite produced by Streptomyces hygroscopicus .
  • Methods of Application : The effects of DCY on SBPH’s biological and population parameters along with defense-related physiological and biochemical parameters were investigated .
  • Results : The specific results of this study are not detailed in the source, but the study aimed to evaluate the potential of DCY as a microbial pesticide in inducing resistance in rice against SBPH .

Safety And Hazards

When handling Decoyinine, it is recommended to ensure adequate ventilation and have accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

Future Directions

Recent studies have found that seed priming with Decoyinine could enhance rice resistance to certain pests . This suggests that Decoyinine could potentially be used in integrated pest management (IPM) strategies and may provide a new idea for green technology .

properties

IUPAC Name

(2R,3R,4S)-2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14)/t7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSSGAOAYPICBZ-SOCHQFKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1[C@H]([C@H]([C@](O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173859
Record name Angustmycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decoyinine

CAS RN

2004-04-8
Record name 4′,5′-Didehydro-1′-C-(hydroxymethyl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2004-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Angustmycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angustmycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2004-04-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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